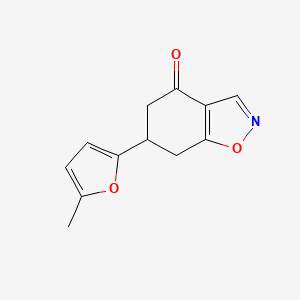![molecular formula C15H25NO B1429689 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine CAS No. 1365623-49-9](/img/structure/B1429689.png)
3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine
Vue d'ensemble
Description
“3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine” is a chemical compound with the CAS Number: 1365623-49-9 . It has a molecular weight of 235.37 . The IUPAC name for this compound is 1-(2-isobutoxyphenyl)-3-methyl-1-butanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H25NO/c1-11(2)9-14(16)13-7-5-6-8-15(13)17-10-12(3)4/h5-8,11-12,14H,9-10,16H2,1-4H3 . This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Branched Chain Aldehydes in Foods : Aldehydes such as 2-methyl propanal and 2- and 3-methyl butanal, derived from amino acids, are crucial for flavor in both fermented and non-fermented food products. The production and degradation pathways of these aldehydes, including those similar in structure to 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine, have been reviewed, highlighting their significance in food chemistry and technology (Smit, Engels, & Smit, 2009).
Chalcones with Biological Activities : Chalcones, featuring a carbon α,β-unsaturated carbonyl system, exhibit a broad spectrum of biological activities. The synthesis and biological effects of natural chalcones, some bearing structures related to this compound, have been explored to inspire further research and application in medicinal chemistry (Zhai, Sun, & Sang, 2022).
Environmental and Industrial Applications
Advanced Oxidation Processes (AOPs) : The degradation of nitrogen-containing hazardous compounds, such as aromatic and aliphatic amines, dyes, and pesticides, using AOPs, has been extensively reviewed. This research underscores the importance of developing technologies for efficient degradation of recalcitrant compounds, potentially including derivatives of this compound, to mitigate environmental pollution (Bhat & Gogate, 2021).
Biodegradation of Aromatic Compounds : Escherichia coli's ability to use aromatic compounds as carbon and energy sources, including the degradation pathways for various aromatic acids and amines, provides a biological perspective on handling environmental contaminants. This review might offer insights into the biodegradation potential for compounds structurally related to this compound, emphasizing the ecological and biotechnological implications (Díaz, Ferrández, Prieto, & García, 2001).
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements associated with it are H302, H315, H318, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Pharmacokinetics
Like many amines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine’s action are currently unknown. More research is needed to understand the specific effects of this compound .
Propriétés
IUPAC Name |
3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-11(2)9-14(16)13-7-5-6-8-15(13)17-10-12(3)4/h5-8,11-12,14H,9-10,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEGIXWLHYMYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1OCC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


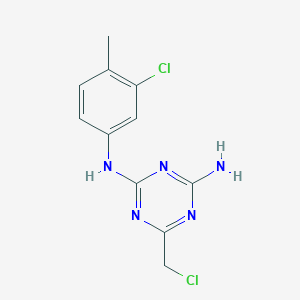
![[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine](/img/structure/B1429607.png)
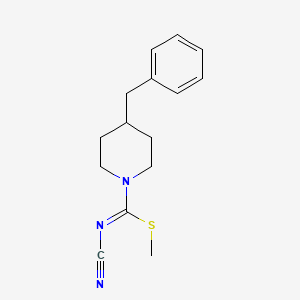
![3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B1429609.png)
![3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429610.png)
![3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429611.png)
![4-[2-(Cyclopropylamino)ethoxy]aniline](/img/structure/B1429613.png)
![(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B1429614.png)
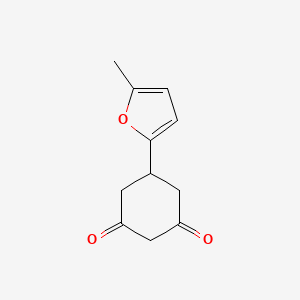
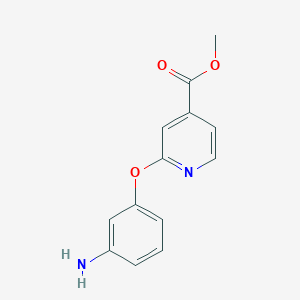
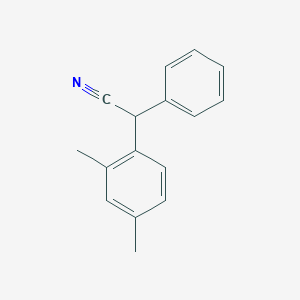
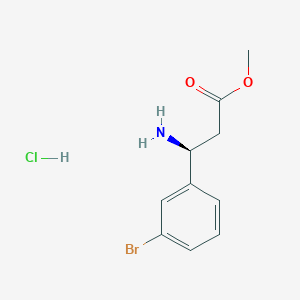
![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)
